Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-methoxyethyl)-
Description
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-methoxyethyl)- is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a benzoyl group, a chlorophenyl group, a bromo group, and a methoxyethyl group
Properties
CAS No. |
61554-03-8 |
|---|---|
Molecular Formula |
C18H17BrClNO3 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C18H17BrClNO3/c1-24-10-9-21(17(22)12-19)16-8-7-14(20)11-15(16)18(23)13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3 |
InChI Key |
IJAHXUDZCRCHJH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-methoxyethyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of N-(2-benzoyl-4-chlorophenyl)acetamide: This step involves the reaction of 2-benzoyl-4-chloroaniline with acetic anhydride in the presence of a catalyst such as pyridine.
Bromination: The next step involves the bromination of the acetamide derivative using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Methoxyethyl Group: The final step involves the reaction of the bromo derivative with 2-methoxyethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-methoxyethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: The benzoyl and chlorophenyl groups can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the bromo group.
Oxidation Reactions: Oxides or ketones.
Reduction Reactions: Amines or alcohols.
Scientific Research Applications
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-methoxyethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-methoxyethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the benzoyl and chlorophenyl groups can influence its binding affinity and specificity towards these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-benzoyl-4-chlorophenyl)-: Lacks the bromo and methoxyethyl groups, resulting in different chemical reactivity and applications.
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-: Lacks the methoxyethyl group, affecting its solubility and biological activity.
Acetamide, N-(2-benzoyl-4-chlorophenyl)-N-(2-methoxyethyl)-: Lacks the bromo group, influencing its reactivity in substitution reactions.
Uniqueness
The presence of both the bromo and methoxyethyl groups in Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-methoxyethyl)- makes it unique compared to its analogs
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